2-(4-(4-(4-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Phosphoinositide 3-Kinase and Mammalian Target of Rapamycin Inhibition
The compound N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, closely related to your compound of interest, has shown potency as an inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) both in vitro and in vivo. This study focused on improving the metabolic stability of these inhibitors through structural modifications (Stec et al., 2011).
Aldose Reductase Inhibition and Antioxidant Activity
Another research explored the use of phenylsulfonamide derivatives, similar to your compound, as aldose reductase inhibitors (ARIs) with antioxidant activity. This is particularly relevant to diabetic complications, with some compounds exhibiting submicromolar inhibitory profiles and potent antioxidant potential (Alexiou & Demopoulos, 2010).
Anticancer Activity
Sulfonamide derivatives have been synthesized for their potential anticancer activity. For instance, compounds with benzothiazole moieties have been tested against breast and colon cancer cell lines, with some showing promising potency compared to reference drugs (Ghorab et al., 2015).
Antimalarial Activity and COVID-19 Drug Potential
In the context of antimalarial activity, sulfonamide compounds have been examined for their in vitro efficacy. One study specifically investigated their potential as COVID-19 drugs, utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Antimicrobial Agents
Research on novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety has shown promise as antimicrobial agents. These compounds were synthesized and evaluated for their antibacterial and antifungal activities, exhibiting significant results (Darwish et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O4S/c16-10-1-7-13(8-2-10)27(25,26)18-11-3-5-12(6-4-11)22-15(24)21(19-20-22)9-14(17)23/h1-8,18H,9H2,(H2,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSJMUJUVURRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)N3C(=O)N(N=N3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-(4-fluorophenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。